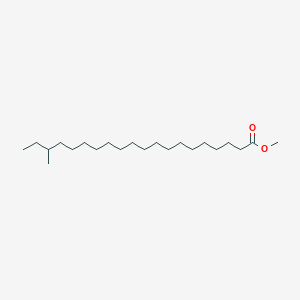
Methyl 18-methyleicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 18-methyleicosanoate is an organic compound with the molecular formula C22H44O2 and a molecular weight of 340.5836 g/mol It is a methyl ester derivative of 18-methyleicosanoic acid, characterized by a long hydrocarbon chain with a methyl group at the 18th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 18-methyleicosanoate typically involves the esterification of 18-methyleicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 18-methyleicosanoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst like sodium methoxide, resulting in the formation of methyl esters and glycerol as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Methyl 18-methyleicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 18-methyleicosanoic acid or 18-methyleicosanone.
Reduction: Formation of 18-methyleicosanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 18-methyleicosanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 18-methyleicosanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert its effects through the activation or inhibition of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Methyl eicosanoate: A methyl ester of eicosanoic acid with a similar structure but lacking the methyl group at the 18th position.
Methyl 18-methylnonadecanoate: Another methyl ester with a similar structure but differing in the length of the hydrocarbon chain.
Uniqueness: Methyl 18-methyleicosanoate is unique due to the presence of the methyl group at the 18th position, which can influence its physical and chemical properties, as well as its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C22H44O2 |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
methyl 18-methylicosanoate |
InChI |
InChI=1S/C22H44O2/c1-4-21(2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(23)24-3/h21H,4-20H2,1-3H3 |
InChI Key |
IOOSSZGDUSBSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














